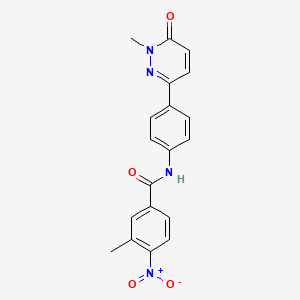

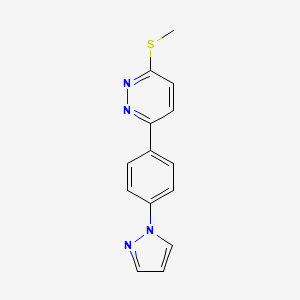

![molecular formula C19H16O5 B2407395 4-{[(4-甲基-2-氧代-2H-色烯-7-基)氧]甲基}苯甲酸甲酯 CAS No. 313470-94-9](/img/structure/B2407395.png)

4-{[(4-甲基-2-氧代-2H-色烯-7-基)氧]甲基}苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate” is a chemical compound that belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused with a α-pyrone nucleus, forming a two-ring system . The InChI code for this compound is 1S/C18H14O5/c1-11-8-17(19)23-16-9-14(6-7-15(11)16)22-10-12-2-4-13(5-3-12)18(20)21/h2-9H,10H2,1H3,(H,20,21) .科学研究应用

抗菌活性

与“4-{[(4-甲基-2-氧代-2H-色烯-7-基)氧]甲基}苯甲酸甲酯”相似的化合物已被合成并测试其体外抗菌活性 . 这些化合物对测试的细菌菌株的生长表现出显著的抑制活性 .

抗炎活性

在一项研究中,合成了与“4-{[(4-甲基-2-氧代-2H-色烯-7-基)氧]甲基}苯甲酸甲酯”相似的化合物,并对其体外抗炎活性进行了评估 . 结果表明,该化合物表现出优于标准药物布洛芬的活性 .

抗肿瘤活性

对香豆素衍生物的研究表明其具有抗肿瘤活性 . 这表明“4-{[(4-甲基-2-氧代-2H-色烯-7-基)氧]甲基}苯甲酸甲酯”在癌症研究中具有潜在的应用 .

抗HIV活性

香豆素衍生物也表现出抗HIV活性 . 这表明“4-{[(4-甲基-2-氧代-2H-色烯-7-基)氧]甲基}苯甲酸甲酯”可能用于HIV研究 .

抗真菌活性

香豆素衍生物被发现具有抗真菌特性 . 这表明“4-{[(4-甲基-2-氧代-2H-色烯-7-基)氧]甲基}苯甲酸甲酯”可用于与真菌感染相关的研究 .

抗氧化活性

据报道,羟基香豆素具有强烈的抗氧化作用,并通过清除活性氧物种对氧化应激具有保护作用 . 这表明“4-{[(4-甲基-2-氧代-2H-色烯-7-基)氧]甲基}苯甲酸甲酯”在与氧化应激和衰老相关的研究中具有潜在的应用 .

未来方向

The future directions for this compound could involve further exploration of its biological activities. Given the known activities of coumarin derivatives, this compound could potentially be studied for its antimicrobial, anti-inflammatory, and antiviral effects . Additionally, its potential applications in the design of smart materials could also be explored .

作用机制

Target of Action

Similar compounds, such as coumarin derivatives, have been known to exhibit antimicrobial activity , suggesting that their targets could be bacterial cells or specific enzymes within these cells.

Mode of Action

Coumarin derivatives have been reported to inhibit bacterial dna gyrase , an enzyme that is essential for DNA replication in bacteria. This suggests that “methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate” might interact with its targets, leading to the inhibition of essential cellular processes.

Biochemical Pathways

If the compound acts by inhibiting bacterial dna gyrase as suggested by the mode of action of similar compounds , it would affect the DNA replication pathway in bacteria, leading to the inhibition of bacterial growth.

属性

IUPAC Name |

methyl 4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-12-9-18(20)24-17-10-15(7-8-16(12)17)23-11-13-3-5-14(6-4-13)19(21)22-2/h3-10H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKPOYYSOOKSTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

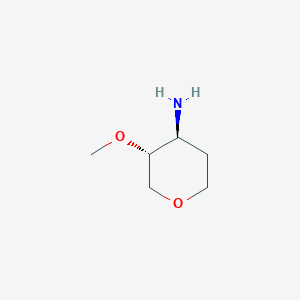

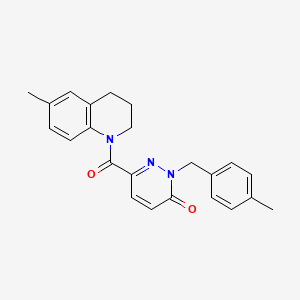

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2407313.png)

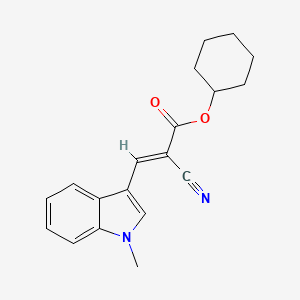

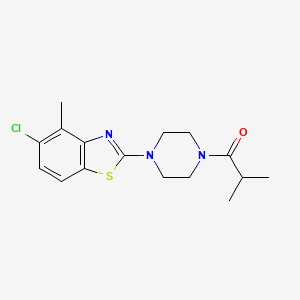

![(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2407314.png)

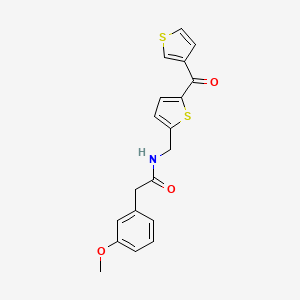

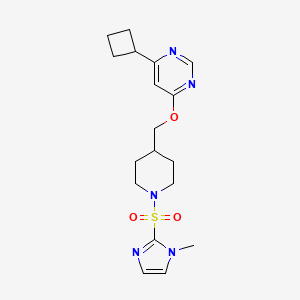

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2407322.png)

![8-chloro-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2407327.png)

![3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2407330.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2407333.png)